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Compound of Interest

Compound Name: Benzaldehyde, p-phenethyl-

Cat. No.: B073492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-

phenethyl benzaldehyde (also known as 4-(2-phenylethyl)benzaldehyde). The information

presented herein is essential for the identification, characterization, and quality control of this

compound in research and development settings. This document details the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the tabulated, predicted, and experimentally reported chemical shifts for p-

phenethyl benzaldehyde.

¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for p-Phenethyl Benzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.97 Singlet 1H
Aldehyde proton (-

CHO)

~7.82 Doublet 2H
Aromatic protons

ortho to -CHO

~7.35 Doublet 2H
Aromatic protons

meta to -CHO

~7.28 - 7.17 Multiplet 5H
Aromatic protons of

the phenethyl group

~2.95 Triplet 2H
Benzylic methylene

protons (-CH₂-Ar)

~2.90 Triplet 2H
Methylene protons (-

CH₂-Ph)

Note: Predicted values are based on analogous compounds and spectral databases. The exact

chemical shifts and coupling constants can vary based on the solvent and spectrometer

frequency used.

¹³C NMR Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for p-Phenethyl Benzaldehyde
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Chemical Shift (δ) ppm Assignment

~192.0 Aldehyde carbonyl carbon (-CHO)

~148.0 Quaternary aromatic carbon (C-4)

~141.0
Quaternary aromatic carbon of the phenethyl

group

~135.5 Quaternary aromatic carbon (C-1)

~130.0 Aromatic CH carbons ortho to -CHO

~129.5 Aromatic CH carbons meta to -CHO

~128.8 Aromatic CH carbons of the phenethyl group

~128.5 Aromatic CH carbons of the phenethyl group

~126.3 Aromatic CH carbon of the phenethyl group

~38.0 Benzylic methylene carbon (-CH₂-Ar)

~37.5 Methylene carbon (-CH₂-Ph)

Note: Predicted values are based on analogous compounds and spectral databases.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for p-Phenethyl Benzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 - 3020 Medium Aromatic C-H stretch

~2920 - 2850 Medium Aliphatic C-H stretch

~2820, ~2720 Weak
Aldehyde C-H stretch (Fermi

doublets)

~1700 Strong Aldehyde C=O stretch

~1605, ~1575, ~1495 Medium to Strong
Aromatic C=C stretching

vibrations

~830 Strong
p-Disubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for p-Phenethyl Benzaldehyde

m/z Relative Intensity (%) Assignment

210 High [M]⁺ (Molecular ion)

209 Moderate [M-H]⁺

181 Moderate [M-CHO]⁺

105 High [C₇H₅O]⁺ (Benzoyl cation)

91 High [C₇H₇]⁺ (Tropylium cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of p-phenethyl benzaldehyde (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C

NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[1][2]

[3][4][5] The solution must be homogeneous and free of any particulate matter.[3][4] The

spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹³C NMR, proton

decoupling is commonly employed to simplify the spectrum.

Infrared (IR) Spectroscopy
For liquid samples like p-phenethyl benzaldehyde, Attenuated Total Reflectance (ATR) is a

common and convenient sampling technique.[6][7] A small drop of the neat liquid is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][7] The spectrum is then

recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6][7] A background spectrum

of the clean crystal is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like p-phenethyl benzaldehyde.[8][9] The sample is injected into a gas

chromatograph, where it is vaporized and separated from any impurities on a capillary column.

[8] The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a

common method for generating ions, which are then separated based on their mass-to-charge

ratio by a mass analyzer.[8]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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